3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE
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Overview
Description
3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Nitration: Introduction of a nitro group (-NO2) to the benzene ring.
Amidation: Formation of the amide bond by reacting the nitrobenzene derivative with an appropriate amine.
Alkylation: Introduction of the methyl and isopropyl groups to the nitrogen atoms.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Hydrolysis: Acidic or basic solutions, often heated, are used to break the amide bond.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent, various substituted benzamides can be formed.
Hydrolysis: The products are the corresponding carboxylic acid and amine.
Scientific Research Applications
3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-NN-BIS(2-METHYLPROPYL)BENZAMIDE: Lacks the nitro group, resulting in different chemical properties and reactivity.
4-NITROBENZAMIDE: Contains the nitro group but lacks the methyl and isopropyl substituents, leading to different biological activity.
Uniqueness
3-METHYL-NN-BIS(2-METHYLPROPYL)-4-NITROBENZAMIDE is unique due to the combination of its nitro group and alkyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-N,N-bis(2-methylpropyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)9-17(10-12(3)4)16(19)14-6-7-15(18(20)21)13(5)8-14/h6-8,11-12H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSGPSFYKLLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(CC(C)C)CC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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